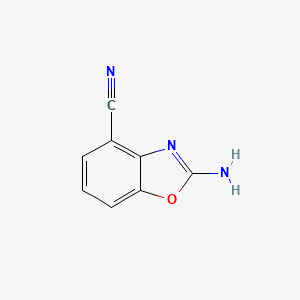

2-Amino-1,3-benzoxazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzoxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFPXVIQYSZWGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino 1,3 Benzoxazole 4 Carbonitrile and Its Derivatives

Cyclization Reactions for Benzoxazole (B165842) Ring Formation

The cornerstone of synthesizing 2-aminobenzoxazole (B146116) derivatives is the formation of the benzoxazole ring. rsc.org This is most commonly achieved through cyclization reactions that unite a 2-aminophenol (B121084) precursor with a suitable electrophile. nih.govrsc.org These reactions can be broadly categorized into condensation reactions with carbonyl-containing compounds and intramolecular cyclization strategies. nih.govorganic-chemistry.org Many of these methods are designed to be operationally simple, high-yielding, and utilize readily available starting materials. nih.govnih.gov

Condensation of 2-Aminophenols with Carbonyl Precursors

A traditional and widely employed approach for constructing the benzoxazole scaffold involves the condensation of 2-aminophenols with various carbonyl compounds. rsc.org This strategy has been extensively developed, utilizing a diverse range of substrates, catalysts, and reaction conditions to afford a wide array of benzoxazole derivatives. nih.govrsc.orgrsc.org The versatility of this method allows for the introduction of various substituents onto the benzoxazole core. nih.gov

The reaction between 2-aminophenols and aldehydes is a prominent method for synthesizing 2-substituted benzoxazoles. researchgate.netresearchgate.net These reactions often proceed via an initial condensation to form a Schiff base intermediate, which then undergoes cyclization. nih.gov A variety of catalysts, including metal catalysts, ionic liquids, and acid catalysts, have been employed to facilitate this transformation under different conditions, such as conventional heating, microwave irradiation, and sonication. rsc.orgnih.gov Some modern protocols focus on green chemistry principles, utilizing reusable catalysts and solvent-free conditions. rsc.orgnih.govresearchgate.net For instance, a cobalt-catalyzed aerobic oxidation provides good yields without the need for additives or ligands. researchgate.netresearchgate.net Another green approach uses a magnetic nanomaterial-supported Lewis acidic ionic liquid under solvent-free ultrasound irradiation, offering high efficiency and easy catalyst recovery. rsc.orgnih.gov

Table 1: Selected Syntheses of Benzoxazoles from 2-Aminophenols and Aldehydes

| Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| [Bmim]PF6 | Solvent-free | Microwave, 80°C, 120 W | Good to Excellent | researchgate.net |

| LAIL@MNP | Solvent-free | Ultrasound, 70°C, 30 min | Moderate to High | rsc.org |

| Cobalt catalyst | - | Aerobic conditions | Good | researchgate.netresearchgate.net |

| Cu₂O | DMSO | Room Temperature, 2-5 h | 70-95 | rsc.org |

| TiO₂–ZrO₂ | Acetonitrile (B52724) | 60°C, 15-25 min | 83-93 | nih.govrsc.org |

Carboxylic acids and their activated forms, such as acyl chlorides, are also effective precursors for the synthesis of 2-substituted benzoxazoles when reacted with 2-aminophenols. rsc.orgnih.gov These reactions typically involve an initial acylation of the amino group of the 2-aminophenol, followed by a cyclodehydration step to form the oxazole (B20620) ring. organic-chemistry.org Microwave-assisted, solvent-free conditions using catalysts like Hf-BTC have been reported for the reaction with benzoyl chloride, offering a rapid synthesis. rsc.org Heterogeneous base catalysts such as KF-Al₂O₃ have also proven effective, allowing the reaction to proceed at room temperature with high yields and catalyst reusability. nih.govrsc.org Additionally, Lawesson's reagent has been used as a promoter in solvent-free, microwave-assisted syntheses from carboxylic acids. organic-chemistry.org A one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides provides an alternative route that does not start from 2-aminophenols. organic-chemistry.org In a specific example leading to a functionalized benzoxazole, 2-aminophenol can be reacted with bromoacetic acid in the presence of polyphosphoric acid to form 2-(bromomethyl)benzo[d]oxazole. cnr.it

Table 2: Selected Syntheses of Benzoxazoles from 2-Aminophenols and Carboxylic Acid Derivatives

| Reagent | Catalyst/Promoter | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoyl Chloride | Hf-BTC | Solvent-free | Microwave, 120°C, 15 min | 30-85 | rsc.org |

| Acid Derivatives | KF–Al₂O₃ | Acetonitrile | Room Temperature, 45-90 min | 83-95 | nih.govrsc.org |

| Carboxylic Acids | Lawesson's Reagent | Solvent-free | Microwave | Good | organic-chemistry.org |

| Bromoacetic Acid | Polyphosphoric Acid | - | 130°C, 4 h | 90 | cnr.it |

The synthesis of 2-aminobenzoxazoles can be achieved through one-pot procedures utilizing orthoesters, such as tetramethyl orthocarbonate, or related reagents like 1,1-dichlorodiphenoxymethane, in reaction with a 2-aminophenol and an amine. acs.orggoogle.comgoogle.comgoogle.com These methods are versatile and allow for the synthesis of a variety of substituted 2-aminobenzoxazoles under mild conditions. acs.orggoogle.comgoogle.com The reaction with tetramethyl orthocarbonate can be carried out in solvents like chloroform (B151607) with acetic acid at elevated temperatures. google.comgoogle.com Alternatively, 1,1-dichlorodiphenoxymethane reacts with 2-aminophenols and amines in the presence of a base like triethylamine (B128534) in toluene (B28343) at room temperature. google.com Functionalized orthoesters can also be used to introduce diverse substituents at the 2-position of the benzoxazole ring. organic-chemistry.org

Table 3: Synthesis of 2-Aminobenzoxazoles using Orthocarbonates and Related Reagents

| Reagent | Amine Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Tetramethyl Orthocarbonate | Primary or Secondary Amine | Chloroform / Acetic Acid | 60°C | Good | google.comgoogle.com |

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another major strategy for forming the benzoxazole ring. nih.govacs.orgresearchgate.net These reactions often involve the formation of a C-O bond in a precursor that already contains the necessary atoms for the heterocyclic ring. organic-chemistry.orgnih.gov A notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which has been applied to the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol derivatives. nih.govacs.orgresearchgate.net This metal-free approach offers short reaction times and a broad scope of applicable amines. nih.govacs.org Another approach involves the intramolecular cyclization of o-haloanilides, which can be mediated by a base without a transition-metal catalyst, proceeding through a proposed benzyne (B1209423) intermediate. nih.gov Copper-catalyzed intramolecular cyclization of o-haloanilides is also a well-established method. organic-chemistry.org

Oxidative cyclization methods provide a direct route to benzoxazoles from precursors that undergo oxidation to facilitate ring closure. organic-chemistry.orgresearchgate.net One such pathway involves the palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides to produce 2-aminobenzoxazoles. researchgate.netacs.org This method is advantageous due to its mild reaction conditions and use of air as the oxidant. acs.org Another strategy is the oxidative cyclodesulfurization of thioureas, which are formed in situ from the reaction of 2-aminophenols with isothiocyanates. researchgate.netnih.gov Various oxidants can be employed for this transformation, including elemental sulfur, which provides a metal-free and scalable option. researchgate.netresearchgate.net An I₂-mediated oxidative cyclodesulfurization is considered an environmentally benign process for synthesizing N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov Furthermore, visible light-mediated intramolecular oxidative cyclization of o-hydroxy-N-aryl-N,N-dialkylformamidines has been developed using a photoredox catalyst and air as the terminal oxidant, yielding 2-aminobenzoxazole derivatives. organic-chemistry.org

Table 4: Selected Oxidative Cyclization Methods for Benzoxazole Synthesis

| Starting Materials | Catalyst/Oxidant | Key Features | Yield | Reference |

|---|---|---|---|---|

| 2-Aminophenols, Isocyanides | Pd-catalyst / Air | Aerobic, mild conditions | Moderate to Excellent | researchgate.netacs.org |

| 2-Aminophenols, Isothiocyanates | Elemental Sulfur / K₂CO₃ | Metal-free, scalable | - | researchgate.net |

| o-Hydroxy-N-aryl-N,N-dialkylformamidines | Ru(bpy)₃²⁺ / Visible Light / Air | Photoredox catalysis, green | Excellent | organic-chemistry.org |

| 2-Aminophenols, Isothiocyanates | I₂ | Environmentally benign | - | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Amino-1,3-benzoxazole-4-carbonitrile |

| 2-Aminophenol |

| Aldehydes |

| Carboxylic Acids |

| Acyl Chlorides |

| Benzoyl Chloride |

| Bromoacetic Acid |

| Amides |

| Orthoesters |

| Tetramethyl Orthocarbonate |

| 1,1-Dichlorodiphenoxymethane |

| Benzoxazole-2-thiol |

| o-Haloanilides |

| Isocyanides |

| Thioacetamides |

| Guanidine |

| Thioureas |

| Isothiocyanates |

| o-Hydroxy-N-aryl-N,N-dialkylformamidines |

| Catechols |

| 2-(Bromomethyl)benzo[d]oxazole |

| N-phenyl-1,3-benzoxazol-2-amine |

Cyclodesulfurization Reactions

A prevalent and general method for synthesizing the 2-aminobenzoxazole core involves the cyclodesulfurization of N-substituted-2-hydroxyphenylthioureas. tandfonline.com This strategy typically begins with the condensation of a 2-aminophenol with an appropriate isothiocyanate to form a thiourea (B124793) intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a sulfur-containing byproduct to form the desired benzoxazole ring. tandfonline.comnih.gov

Several reagents and conditions have been explored to facilitate this transformation:

Triflic Acid: An efficient one-pot synthesis has been developed using triflic acid as a potent cyclodesulfurizing agent. tandfonline.comtandfonline.com The reaction proceeds by stirring a 2-aminophenol and an isothiocyanate at room temperature to form the thiourea intermediate, followed by the addition of triflic acid and refluxing. tandfonline.comtandfonline.com The high proton-donating ability of triflic acid is believed to facilitate the initial reversible cyclization of the thiourea to a tetrahedral thiol intermediate, which is subsequently desulfurized. tandfonline.comtandfonline.com

Iodine-Mediated Systems: Metal-free oxidative cyclodesulfurization can be achieved using iodine-based systems. One such method employs a tetrabutylammonium (B224687) iodide (TBAI)/hydrogen peroxide (H₂O₂) catalyst system. researchgate.net This approach is advantageous due to its mild, metal-free, and base-free conditions at room temperature. researchgate.net Another reported method uses molecular iodine (I₂) for the oxidative cyclodesulfurization of in situ generated monothioureas. nih.gov

Other Reagents: Historically, various metallic reagents like mercury(II) oxide (HgO), nickel peroxide (NiO₂), and silver nitrate (B79036) (AgNO₃) have been used, but their use is often limited on a large scale due to the toxicity of heavy metals, requirements for excess amounts, and long reaction times. tandfonline.comresearchgate.net Other systems such as potassium superoxide (B77818) (KO₂), tosyl chloride/sodium hydroxide (B78521) (TsCl/NaOH), and triphenylbismuth (B1683265) dichloride have also been reported, each with its own set of advantages and limitations regarding substrate scope and reaction conditions. tandfonline.comresearchgate.net

| Cyclodesulfurizing Agent/System | Key Features | Limitations | Reference |

|---|---|---|---|

| Triflic Acid | Efficient, one-pot synthesis, strong proton donor. | Requires strong acid conditions. | tandfonline.comtandfonline.com |

| TBAI/H₂O₂ | Metal-free, base-free, room temperature, uses a clean oxidant (H₂O₂). | - | researchgate.net |

| I₂ | Inexpensive, metal-free oxidative cyclization. | - | nih.gov |

| HgO, NiO₂, AgNO₃ | Historic methods for cyclization. | Toxic heavy metals, excess reagent needed, long reaction times. | tandfonline.com |

| Triphenylbismuth dichloride | Promotes cyclodesulfurization under mild conditions with short reaction times. | Organobismuth reagent. | researchgate.net |

Catalytic Approaches in the Synthesis of this compound Scaffolds

Catalytic methods offer elegant and efficient pathways to the 2-aminobenzoxazole scaffold, often proceeding under milder conditions with greater functional group tolerance compared to stoichiometric approaches.

Transition Metal-Catalyzed Protocols

Transition metals, particularly copper, palladium, nickel, and iron, have been extensively used to catalyze the formation of the 2-aminobenzoxazole ring system through various mechanistic pathways.

Copper catalysts have proven versatile in the synthesis of benzoxazole derivatives, including those with an amino group at the 2-position.

From 2-Aminophenols and Alkynones: A notable method involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols. rsc.org This reaction is proposed to proceed through a copper-catalyzed hydroamination followed by an intramolecular cyclization of the resulting β-iminoketone intermediate. rsc.org

From 2-Aminophenols and β-Diketones: A combined catalyst system of a Brønsted acid (like TsOH·H₂O) and copper iodide (CuI) effectively catalyzes the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.org This method is valued for its operational simplicity and mild conditions. organic-chemistry.org

From 2-Aminophenols and Thiocarbamoyl Chlorides: A tandem reaction catalyzed by copper facilitates the synthesis of substituted 2-aminobenzoxazoles from 2-aminophenols and thiocarbamoyl chlorides, providing good to excellent yields under mild conditions. researchgate.net

Electrophilic Amination: Direct C-H amination of a pre-formed benzoxazole ring can be achieved via copper-catalyzed electrophilic amination using O-benzoyl hydroxylamines as the amine source. elsevierpure.com This reaction employs a CuCl catalyst with a PPh₃ ligand and a base at room temperature. elsevierpure.com

| Copper-Catalyzed Method | Substrates | Catalyst/Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| Hydroamination/Cyclization | 2-Aminophenols, Alkynones | Copper catalyst | Produces a wide variety of functionalized derivatives. | rsc.org |

| Cyclization | 2-Aminophenols, β-Diketones | TsOH·H₂O, CuI | Simple, mild conditions, readily available starting materials. | organic-chemistry.org |

| Tandem Reaction | 2-Aminophenols, Thiocarbamoyl chlorides | Copper catalyst (e.g., CuCl₂) | Short reaction time, mild conditions, good yields. | researchgate.net |

| Electrophilic Amination | Benzoxazoles, O-benzoyl hydroxylamines | CuCl, PPh₃, LiOtBu | Direct C-H functionalization at room temperature. | elsevierpure.com |

Palladium catalysis offers a powerful tool for constructing the 2-aminobenzoxazole core, particularly through oxidative coupling reactions. A highly effective protocol involves the palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides. acs.orgnih.gov This methodology is notable for its experimental simplicity, use of air as the terminal oxidant, and mild reaction conditions. acs.orgnih.gov The reaction is typically catalyzed by Pd(PPh₃)₄ in dioxane at room temperature, accommodating a broad range of substrates to give 2-aminobenzoxazoles in moderate to excellent yields. acs.org The proposed mechanism involves the initial oxidation of the Pd(0) catalyst, followed by a sequence of nucleophilic addition and coordination steps to form the heterocyclic product. acs.org

More earth-abundant and cost-effective metals like nickel and iron have also been successfully employed in the synthesis of 2-aminobenzoxazoles.

Nickel-Catalyzed Systems: Nickel peroxide (Ni-PO) has been used for the oxidation of N-(2-hydroxyphenyl)-N'-alkyl/arylthioureas in acetonitrile at room temperature, affording 2-substituted aminobenzoxazoles in good yields. researchgate.net Additionally, Ni(II) complexes have been developed as catalysts for the intramolecular cyclization between 2-aminophenol and aromatic aldehydes. semanticscholar.org

Iron-Catalyzed Systems: Iron catalysts provide an economical and environmentally friendly option. An iron-catalyzed direct C-H amination of azoles using amines as the nitrogen source in the presence of air has been developed. acs.org While demonstrated on other azoles, this points to a potential pathway for benzoxazole functionalization. acs.org Furthermore, a practical iron-catalyzed one-pot tandem reaction of 2-aminobenzenethiols with isothiocyanates has been reported for the synthesis of 2-aminobenzothiazoles. clockss.org This ligand-free reaction, using Fe(NO₃)₃·9H₂O in water, serves as a strong precedent for the analogous synthesis of 2-aminobenzoxazoles from 2-aminophenols. clockss.org FeCl₃ has also been used to catalyze the aerobic oxidation of 2-aminophenol with various aldehydes to form 2-substituted benzoxazoles. semanticscholar.org

Nanocatalyst-Mediated Synthesis

The use of nanocatalysts in organic synthesis is a rapidly growing field, offering advantages such as high surface-to-volume ratio, enhanced catalytic activity, and often, easy recovery and reusability. ckthakurcollege.net

For the synthesis of benzoxazole scaffolds, several nanocatalyst systems have been reported:

Magnetic Nanoparticles: Magnetically separable nanoparticles are particularly attractive due to their simple recovery using an external magnet. rsc.orgjsynthchem.com Magnetically recoverable CuFe₂O₄ nanoparticles have been shown to be an efficient, dioxygen-stable, and reusable catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes. rsc.orgjsynthchem.com The catalyst can be reused multiple times without a significant drop in activity. rsc.orgjsynthchem.com Similarly, Ag@Fe₂O₃ core-shell nanoparticles have been used for the one-pot condensation of 2-aminophenol and aromatic aldehydes, providing excellent yields in short reaction times at room temperature. ckthakurcollege.net

Other Nanocatalysts: Other nano-sized catalysts like TiO₂–ZrO₂ and nano-ZnO have also been reported for the synthesis of 2-aryl benzoxazole derivatives from 2-aminophenols and aldehydes, highlighting the green credentials of these methods due to high yields, short reaction times, and environmental friendliness. semanticscholar.org MnO₂ nanoparticles have been used as an oxidant in the microwave-irradiated coupling of o-aminophenol with aromatic aldehydes. researchgate.net

Green Catalysis and Sustainable Synthesis Methods

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact through the use of non-toxic solvents, reusable catalysts, and energy-efficient processes. nih.govnih.govarkat-usa.org In the context of synthesizing this compound and its analogues, several green strategies have been successfully implemented. These approaches not only offer environmental benefits but also often lead to improved reaction efficiency, easier workup procedures, and higher purity of the final products. rsc.orgnih.gov

Eliminating volatile organic solvents is a key goal in green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, conducted either by grinding solid reactants together (mechanochemistry) or by heating a neat mixture of reactants, can significantly reduce waste and simplify product isolation. rsc.orgajchem-a.com

Several solvent-free methods for benzoxazole synthesis have been reported. For instance, the condensation of 2-aminophenol with aldehydes can be effectively catalyzed by a magnetic nanomaterial Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) under sonication at 70 °C for just 30 minutes. rsc.orgnih.gov This method combines the advantages of a reusable catalyst with solvent-free conditions and energy efficiency. rsc.org Another notable example is the use of strontium carbonate (SrCO₃) nanoparticles as a catalyst for the synthesis of benzoxazole derivatives via a grindstone method at room temperature, which yields a high amount of product in only 20 minutes. rsc.org Similarly, the use of potassium ferrocyanide as a catalyst with the grinding method provides excellent yields in under two minutes at room temperature. rsc.org

| Catalyst | Reactants | Conditions | Time | Yield (%) | Ref |

| LAIL@MNP | 2-Aminophenol, Aldehydes | 70 °C, Sonication | 30 min | Moderate to High | rsc.org |

| SrCO₃ (nanomaterial) | 2-Aminophenol, Substituted benzaldehyde | Room Temp, Grinding | 20 min | High | rsc.org |

| Potassium ferrocyanide | 2-Aminophenol, Aromatic aldehydes | Room Temp, Grinding | < 2 min | 87–96 | rsc.org |

| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic aldehydes | 50 °C | Not specified | High | ajchem-a.com |

This table presents examples of solvent-free synthesis methods for benzoxazole derivatives.

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netnih.gov This technique provides efficient and uniform heating of the reaction mixture, leading to faster reaction rates and often cleaner products. researchgate.net

The synthesis of benzoxazoles has been significantly enhanced by microwave-assisted techniques. ias.ac.inresearchgate.net For example, the direct coupling of carboxylic acids with 2-aminophenol can be achieved under microwave irradiation in the absence of any solvent or metal catalyst. jocpr.com In another approach, a natural acid catalyst derived from citrus limon (lemon juice) extract has been used for the synthesis of 2-aryl benzoxazoles from 2-amino phenol (B47542) and substituted carboxylic acids under microwave irradiation, yielding excellent results in just 1-2 minutes. globalresearchonline.net Furthermore, a copper-catalyzed C-H amination of benzoxazoles, which is accelerated by microwave irradiation, can be completed in 1.5–2 hours without the need for additives. nih.gov

| Catalyst / Promoter | Reactants | Conditions | Time | Yield (%) | Ref |

| None (Solvent-free) | 2-Aminophenol, Carboxylic acids | Microwave | Not specified | High | jocpr.com |

| Citrus limon extract | 2-Amino phenol, Substituted carboxylic acid | Microwave | 1-2 min | 80–90 | globalresearchonline.net |

| PIFA | 2-Aminophenols, Aldehydes | Microwave | Not specified | Good to Excellent | ias.ac.in |

| CuCl / CuCl₂ | Benzoxazole, Amine | Acetonitrile, Microwave | 1.5–2 h | Not specified | nih.gov |

This table summarizes various microwave-assisted synthesis protocols for benzoxazole derivatives.

Many of the catalytic systems developed for benzoxazole synthesis are designed with reusability in mind. Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H and LAIL@MNP, can be easily separated from the reaction mixture with a magnet and have been shown to be reusable for several consecutive runs. rsc.orgnih.govajchem-a.com For example, the LAIL@MNP catalyst was reused for five consecutive runs with only a slight decrease in its performance. nih.gov Similarly, a magnetic solid acid nanocatalyst was used for four consecutive runs with significant catalytic activity. rsc.org A solid-supported copper(I) catalyst on aminated silica (B1680970), used for the microwave-assisted C-H amination of benzoxazoles, was found to be regeneratable and reusable for up to eight cycles. nih.gov The use of a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide, as a catalyst for the synthesis of 2-aminobenzoxazoles also demonstrated good reusability for at least four cycles. nih.gov

| Catalyst | Reusability (Cycles) | Final Run Yield/Activity | Ref |

| LAIL@MNP | 5 | Slight decrease (82% to 73%) | nih.gov |

| [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | 4 | Significant activity retained | rsc.org |

| Cu(I) on aminated silica | 8 | Not specified | nih.gov |

| 1-Butylpyridinium iodide | 4 | Similar efficacy | nih.gov |

| Fe₃O₄@SiO₂-SO₃H | Several | No reduction in activity | ajchem-a.com |

| Fe₃O₄@HA | 6 | No obvious reduction in efficiency | rsc.org |

This table highlights the reusability of various catalysts employed in the synthesis of benzoxazole derivatives.

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. nih.gov Developing catalytic systems that are effective in aqueous media is a key research area for making organic synthesis more sustainable.

For the synthesis of benzoxazoles, several methods have been adapted to run in water. A magnetically recoverable solid acid nanocatalyst, Fe₃O₄@HA, has been shown to efficiently catalyze the one-pot synthesis of 2,4,5-trisubstituted imidazoles (a related N-heterocycle) at room temperature in water, suggesting its potential applicability for benzoxazole synthesis under similar green conditions. rsc.org Another example involves the use of samarium triflate as a reusable acid catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under mild reaction conditions in an aqueous medium. organic-chemistry.org Furthermore, the synthesis of 1,2,3-triazoles, another important heterocyclic system, has been achieved in water using CuNPs/CeO₂ as a catalyst, demonstrating the feasibility of complex transformations in aqueous environments. rsc.org

| Catalyst | Reactants | Conditions | Yield (%) | Ref |

| Samarium triflate | o-Amino(thio)phenols, Aldehydes | Aqueous medium, Mild conditions | Not specified | organic-chemistry.org |

| Fe₃O₄@HA | Aldehydes, etc. (for Imidazoles) | Water, Room Temp | High to Excellent | rsc.org |

| CuNPs/CeO₂ | Organic halides, Sodium azide (B81097), Alkynes (for Triazoles) | Water, 70 °C | Good | rsc.org |

This table shows examples of catalytic systems used for heterocycle synthesis in an aqueous medium.

Ionic Liquid and Brønsted Acidic Catalysts

The quest for greener and more efficient chemical processes has led to the exploration of novel catalytic systems for the synthesis of benzoxazoles. Ionic liquids (ILs) and Brønsted acids have emerged as promising catalysts, often enabling reactions under milder conditions and with improved yields.

A facile and efficient method for the direct oxidative amination of benzoxazoles to produce 2-aminobenzoxazoles has been developed using a heterocyclic ionic liquid, 1-butylpyridinium iodide ([BPy]I), as a catalyst. mdpi.comnih.govresearchgate.net This reaction proceeds smoothly at room temperature, offering good to excellent yields of up to 97%. mdpi.comnih.gov A key advantage of this system is the recyclability of the ionic liquid, which can be reused for at least four cycles without a significant drop in catalytic activity. mdpi.comnih.govresearchgate.net

Brønsted acids have also been effectively employed in benzoxazole synthesis. The condensation of o-aminophenols with various aldehydes can be catalyzed by a Brønsted acidic ionic liquid (BAIL) gel under solvent-free conditions. researchgate.netnih.govacs.org This heterogeneous catalyst demonstrates high activity, affording excellent yields of the desired benzoxazole products. nih.govacs.org The BAIL gel can be recovered and reused, highlighting the method's potential for industrial application. researchgate.netacs.org In some cases, a combination of a Brønsted acid, such as TsOH·H₂O, and a co-catalyst like copper iodide (CuI) has been used for the cyclization of 2-aminophenols with β-diketones to yield various 2-substituted benzoxazoles. organic-chemistry.org

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| 1-Butylpyridinium iodide ([BPy]I) | Benzoxazoles and secondary amines | Room temperature, metal-free, recyclable catalyst, yields up to 97%. | mdpi.comnih.govresearchgate.net |

| Brønsted acidic ionic liquid (BAIL) gel | o-Aminophenols and aldehydes | Solvent-free, heterogeneous, recyclable catalyst, excellent yields. | researchgate.netnih.govacs.org |

| TsOH·H₂O and CuI | 2-Aminophenols and β-diketones | Combination catalyst system, mild conditions. | organic-chemistry.org |

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and improved time and resource efficiency. Several one-pot methods have been developed for the synthesis of this compound and its derivatives.

One notable approach involves the reaction of o-aminophenols with a non-hazardous cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid such as BF₃·Et₂O. nih.govacs.org This method provides a safer alternative to the highly toxic cyanogen (B1215507) bromide (BrCN) traditionally used for such cyclizations. nih.govacs.org The reaction proceeds in a one-pot fashion to yield 2-aminobenzoxazoles in moderate to good yields. nih.govacs.org

Another efficient one-pot strategy is the amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, which proceeds via an intramolecular Smiles rearrangement. nih.govacs.org This metal-free approach is characterized by a broad amine scope and short reaction times. nih.govacs.org Furthermore, the direct synthesis of 2-arylbenzoxazoles from 2-aminophenol and aldehydes has been achieved using hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) as a catalyst under an oxygen atmosphere, with yields as high as 96%. nih.gov

| Reactants | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| o-Aminophenols, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF₃·Et₂O | Non-hazardous cyanating agent, good yields. | nih.govacs.org |

| Benzoxazole-2-thiol, various amines | Chloroacetyl chloride | Metal-free, Smiles rearrangement, wide amine scope. | nih.govacs.org |

| 2-Aminophenol, aldehydes | HAuCl₄·4H₂O, O₂ | High yields (up to 96%), gold-catalyzed oxidation. | nih.gov |

Derivatization Strategies for Functionalization of the Benzoxazole Core

The functionalization of the this compound core is crucial for tuning its physicochemical and biological properties. Derivatization can be achieved at several positions, including the C-2 position, the amino group, and the nitrile moiety.

Functionalization at the C-2 Position

The C-2 position of the benzoxazole ring is a common site for modification. The amino group at this position can be readily derivatized. For instance, reactions with isocyanates and isothiocyanates lead to the formation of 2-ureido and 2-thioureido benzoxazole derivatives, respectively. researchgate.netnih.govnih.gov These reactions typically proceed by nucleophilic attack of the exocyclic amino group on the electrophilic carbon of the isocyanate or isothiocyanate.

Furthermore, the C-2 position can be functionalized through various coupling reactions. For example, a palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides can produce 2-aminobenzoxazoles. organic-chemistry.org Additionally, a transition-metal-free direct C-2 aroylation of benzoxazoles with acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), provides the corresponding 2-ketoazoles. organic-chemistry.org

Transformations Involving the Amino Group

The amino group of this compound is a versatile handle for a wide range of chemical transformations. Standard reactions for primary amines can be applied to introduce diverse functionalities. For example, acylation with acid chlorides or anhydrides can furnish the corresponding amides. nih.gov

The amino group can also participate in Mannich-type reactions. For instance, 2-aminothiophenes have been shown to react with formaldehyde (B43269) and a primary amine under non-catalyzed Mannich conditions to construct fused heterocyclic systems. nih.gov A similar strategy could be envisioned for 2-aminobenzoxazoles. Protection of the amino group, for example with a tert-butoxycarbonyl (Boc) group, can be employed to direct reactivity to other sites on the molecule. zsmu.edu.ua

Reactions at the Nitrile Moiety

The nitrile group at the C-4 position offers another avenue for structural modification. A key transformation is its conversion into a tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a Lewis or Brønsted acid catalyst. youtube.comorganic-chemistry.orgnih.govnih.gov The resulting tetrazole is considered a bioisostere of a carboxylic acid group, which can be beneficial for modulating the pharmacological properties of the molecule. youtube.com

The nitrile group can also be hydrolyzed to a carboxylic acid or an amide. libretexts.orgchemistrysteps.comlibretexts.orgopenstax.org Complete hydrolysis to the carboxylic acid typically requires harsh acidic or basic conditions with heating. chemistrysteps.comchemistrysteps.com However, under milder or controlled conditions, the hydrolysis can be stopped at the intermediate amide stage. chemistrysteps.comcommonorganicchemistry.com For example, the use of tert-butanol (B103910) as a solvent or specific acid mixtures can favor the formation of the corresponding 2-amino-1,3-benzoxazole-4-carboxamide. chemistrysteps.com Eco-friendly methods, such as using a water extract of pomelo peel ash (WEPPA), have also been developed for the hydration of nitriles to amides. nih.gov

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Tetrazole formation | Sodium azide, Lewis/Brønsted acid | 5-(2-Amino-1,3-benzoxazol-4-yl)-1H-tetrazole | youtube.comorganic-chemistry.orgnih.govnih.gov |

| Hydrolysis to amide | Mild acid/base, H₂O₂/NaOH, WEPPA | 2-Amino-1,3-benzoxazole-4-carboxamide | chemistrysteps.comcommonorganicchemistry.comnih.gov |

| Hydrolysis to carboxylic acid | Strong acid/base, heat | 2-Amino-1,3-benzoxazole-4-carboxylic acid | chemistrysteps.comlibretexts.orgchemistrysteps.com |

Reaction Mechanisms and Pathways of 2 Amino 1,3 Benzoxazole 4 Carbonitrile Formation and Functionalization

Elucidation of Cyclization Mechanisms

The synthesis of the 2-aminobenzoxazole (B146116) core, a critical component of the target molecule, often involves the cyclization of ortho-aminophenols. nih.gov Various methods have been developed, with many relying on the reaction of an o-aminophenol with a cyanating agent. nih.govnih.gov

Role of Intermediates (e.g., Amidinium Salts, ortho-Iminophenols, Dihydrobenzoxazoles)

The formation of the benzoxazole (B165842) ring proceeds through several key intermediates. One proposed mechanism involves the activation of a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). nih.gov This activation facilitates a nucleophilic attack by the amino group of the o-aminophenol. nih.gov

Amidinium salts are recognized as valuable synthons in the preparation of nitrogen-containing heterocycles. google.com While not explicitly detailed in the formation of 2-amino-1,3-benzoxazole-4-carbonitrile, their role in similar heterocyclic syntheses suggests their potential as reactive intermediates. google.combeilstein-journals.org The formation of an amidinium-like intermediate could occur after the initial reaction of the o-aminophenol with the cyanating agent, preceding the final cyclization step.

ortho-Iminophenols are another potential class of intermediates. These can be formed from the reaction of o-aminophenols with aldehydes or other carbonyl compounds. rsc.orgresearchgate.net Subsequent intramolecular cyclization of the o-iminophenol would then lead to the benzoxazole ring. rsc.org

Dihydrobenzoxazoles can be considered as partially saturated precursors to the final aromatic benzoxazole ring. Their formation would represent a key step in the cyclization process, followed by an oxidation or elimination step to furnish the fully aromatic system.

A proposed reaction mechanism for the formation of 2-aminobenzoxazoles using NCTS and BF₃·Et₂O involves the initial coordination of the cyano group to the Lewis acid. nih.gov This is followed by the nucleophilic attack of the amino group and elimination of a sulfonamide residue. The subsequent attack by the hydroxyl group on the electron-deficient carbon leads to the cyclized product. nih.gov

Concerted vs. Stepwise Reaction Pathways

Chemical reactions can proceed through either a concerted or a stepwise mechanism. A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. psiberg.comquora.com In contrast, a stepwise reaction involves multiple, distinct steps with the formation of one or more intermediates. psiberg.comquora.com

The cyclization to form the benzoxazole ring can be analyzed in this context. Computational studies on similar oxidative cyclizations suggest that a concerted reductive elimination pathway can be more favorable than a stepwise process involving distinct intermediates. researchgate.net However, the specific pathway for the formation of this compound would depend on the specific reagents and reaction conditions employed. For instance, the formation of a stable intermediate like an N-Cl imine in some benzoxazole syntheses points towards a stepwise mechanism. organic-chemistry.org

The choice between a concerted and stepwise pathway is influenced by factors such as the stability of potential intermediates and the energy barriers of the transition states for each step. psiberg.comresearchgate.net

Mechanistic Studies of Oxidative Transformations

Oxidative transformations play a crucial role in both the formation and functionalization of benzoxazoles. The direct C-H amination of the benzoxazole ring is a key method for introducing the amino group. nih.govmdpi.com These reactions often employ an oxidant to facilitate the C-N bond formation.

Mechanistic investigations into these oxidative aminations suggest the involvement of radical processes. rsc.org For example, in iron-catalyzed oxidative cyclizations, a plausible radical mechanism has been proposed. rsc.org Similarly, in metal-free oxidative aminations using iodine as a catalyst, the in-situ iodination of a secondary amine is suggested as the initial activation step. organic-chemistry.org

Understanding Catalytic Cycles in Benzoxazole Synthesis

Catalysis is central to many modern synthetic routes for benzoxazoles, offering milder reaction conditions and improved efficiency. rsc.orgorganic-chemistry.orgorganic-chemistry.org Catalytic cycles typically involve the coordination of the catalyst to one of the reactants, followed by a series of steps that form the product and regenerate the catalyst.

Lewis acid catalysis , as seen with BF₃·Et₂O, activates the cyanating agent towards nucleophilic attack. nih.gov

Transition metal catalysis is widely employed. Copper-catalyzed reactions, for instance, are believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) cycle. organic-chemistry.org The rate-determining step in these reactions is often the oxidative addition. organic-chemistry.org Palladium-catalyzed syntheses also showcase the efficiency of transition metal catalysis, with the σ-electron donating potential of ligands like N-heterocyclic carbenes (NHCs) facilitating the oxidative addition process. researchgate.net

Photoredox catalysis offers a mild and efficient method for intramolecular oxidative cyclization, using light to drive the reaction in the presence of a photocatalyst like tris(2,2′-bipyridine)ruthenium(II). organic-chemistry.org

Organocatalysis , using small organic molecules as catalysts, provides a metal-free alternative. beilstein-journals.orgorganic-chemistry.org For example, N-heterocyclic carbenes (NHCs) can catalyze the intramolecular cyclization of aldimines to form 2-arylbenzoxazoles. organic-chemistry.org

The reusability of catalysts is a key aspect of green chemistry. Many catalytic systems for benzoxazole synthesis have demonstrated good recyclability, maintaining their activity over several cycles. rsc.orgmdpi.com

Investigating the Reactivity of the Benzoxazole Ring System

The benzoxazole ring system is a planar, bicyclic aromatic heterocycle. rsc.orgchemicalbook.com This structure confers a specific reactivity pattern. The presence of both oxygen and nitrogen heteroatoms influences the electron distribution within the ring, making it susceptible to various chemical transformations. chemicalbook.com

The C2 position of the benzoxazole ring is particularly reactive and is a common site for functionalization, such as amination. nih.govmdpi.com The benzene (B151609) portion of the molecule can also undergo substitution, and the nature of existing substituents can direct the position of further functionalization. organic-chemistry.org For instance, the presence of electron-donating or electron-withdrawing groups on the 2-aminophenol (B121084) precursor is tolerated in many synthetic methods. organic-chemistry.org

The reactivity of the benzoxazole ring allows for the synthesis of a diverse range of derivatives, including those with aliphatic and amino substituents at the 2-position. nih.gov The inherent reactivity of the benzoxazole scaffold makes it a valuable building block in the synthesis of more complex molecules. nih.gov

Computational and Theoretical Investigations of 2 Amino 1,3 Benzoxazole 4 Carbonitrile

Quantum Chemical Studies (e.g., DFT) on Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of benzoxazole (B165842) derivatives. While specific DFT studies on 2-amino-1,3-benzoxazole-4-carbonitrile are not extensively documented in publicly available literature, the properties can be inferred from studies on analogous compounds.

For instance, DFT calculations performed on other biologically active benzoxazoles, using basis sets like 6-31G(d), 6-31G**, and 6-31+G, have been used to analyze molecular geometry. nih.gov These studies reveal that calculated bond lengths and angles show a high degree of correlation with experimental data obtained from X-ray crystallography. nih.gov For this compound, DFT would likely predict a planar benzoxazole ring system.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical in understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov In a study of three sulfonamidobenzoxazole compounds, DFT calculations at the B3LYP/cc-pVDZ level were used to determine their energetically stable conformations and electronic structures. researchgate.net Such calculations for this compound would be invaluable in predicting its reactivity and potential for charge transfer interactions, which are crucial for its application in materials science and medicinal chemistry.

A molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, can visualize the electron distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the benzoxazole ring and the nitrile group, indicating their susceptibility to electrophilic attack, while the amino group would be a site of positive potential.

Table 1: Predicted Electronic Properties from DFT (Hypothetical) This table is a representation of typical data obtained from DFT calculations on similar molecules and is for illustrative purposes as specific data for this compound is not available.

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Reaction Mechanism Simulations and Transition State Analysis

Understanding the reaction mechanisms for the synthesis of benzoxazoles is crucial for optimizing reaction conditions and yields. While specific simulations for this compound are not readily found, studies on related compounds provide valuable mechanistic insights.

One common method for synthesizing 2-aminobenzoxazoles involves the cyclodesulfurization of thioureas derived from o-aminophenols. A plausible mechanism for the formation of N-phenyl-substituted benzoxazol-2-amine involves a base-promoted oxidative iodination of a thiourea (B124793) intermediate, followed by cyclization to form a new C-O bond. nih.gov The final step involves the regeneration of iodine and elemental sulfur to yield the 2-aminobenzoxazole (B146116). nih.gov

DFT studies have been employed to investigate the mechanism of formation for other heterocyclic systems, such as trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.gov These studies detail the reaction pathways, including nucleophilic addition and intramolecular cyclization, and identify the rate-limiting steps by calculating the activation energies of the transition states. nih.gov A similar computational approach for this compound would involve modeling the reaction of a suitably substituted o-aminophenol with a cyanating agent. The simulation would map the energy profile of the reaction, identifying key intermediates and transition states, thereby providing a deeper understanding of the reaction kinetics and thermodynamics.

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking are powerful tools to predict the binding of a small molecule to a biological target, such as a protein or enzyme. The benzoxazole scaffold is a common feature in many biologically active compounds, and numerous docking studies have been performed on its derivatives to explore their therapeutic potential.

For example, various benzoxazole derivatives have been designed and evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Molecular docking studies of these compounds have revealed their binding modes within the VEGFR-2 active site, highlighting key interactions with amino acid residues. nih.gov Similarly, other studies have investigated benzimidazole-1,3,4-oxadiazole derivatives as human topoisomerase I poisons, using docking to understand their interactions with the enzyme-DNA complex. nih.gov

For this compound, molecular docking could be employed to screen for potential biological targets. The amino and nitrile groups, along with the benzoxazole core, provide multiple points for hydrogen bonding and other interactions. Docking studies would involve placing the 3D structure of the compound into the binding sites of various proteins and calculating the binding affinity. This would help in identifying potential therapeutic applications, for instance, as an anticancer agent or an enzyme inhibitor. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for a Benzoxazole Derivative (Hypothetical) This table demonstrates the type of data generated from molecular docking studies and is for illustrative purposes.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| VEGFR-2 | -8.5 | Cys919, Asp1046 | Hydrogen bond |

| Topoisomerase I | -7.9 | Arg364, Asn722 | Hydrogen bond, π-π stacking |

| GABA Receptor | -7.2 | Phe289, Met286 | Hydrophobic interaction |

Conformational Analysis and Stability Studies

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them.

For flexible molecules, various computational methods can be used to explore the conformational space. While this compound has a relatively rigid fused ring system, rotation around the bond connecting the amino group to the benzoxazole ring can lead to different conformers. DFT methods are well-suited for studying the conformational preferences of such molecules. nih.gov For example, in a study of thiazole-amino acid residues, DFT was used to determine that the molecules tend to adopt a semi-extended β2 conformation, stabilized by an intramolecular N-H···N hydrogen bond. nih.gov

A conformational analysis of this compound would likely reveal a planar or near-planar arrangement of the benzoxazole ring system to be the most stable. The orientation of the amino group would be a key factor, with the potential for intramolecular hydrogen bonding between the amino hydrogen and the nitrogen of the nitrile group or the oxygen of the oxazole (B20620) ring influencing the preferred conformation. Stability studies, often conducted using molecular dynamics simulations, can further investigate the dynamic behavior of the molecule and its conformational flexibility over time in different environments. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions, which can be analyzed using techniques like Hirshfeld surface analysis. This method provides a graphical representation of the intermolecular contacts in a crystal.

While a crystal structure for this compound is not available in the searched literature, studies on similar benzoxazole derivatives provide a good indication of the expected interactions. For instance, the crystal structure of 2-[(1,3-benzoxazol-2-yl)sulfan-yl]-N-(2-meth-oxy-phen-yl)acetamide reveals that the crystal packing is dominated by H···H, C···H/H···C, O···H/H···O, and S···H/H···S interactions. nih.gov The molecules form inversion dimers through C-H···O hydrogen bonds. nih.gov

Hirshfeld surface analysis would allow for the quantitative breakdown of these intermolecular contacts, providing a fingerprint of the crystal packing.

Table 3: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis (Based on Analogs) This table is a representation of typical data obtained from Hirshfeld surface analysis of similar molecules and is for illustrative purposes.

| Contact Type | Predicted Contribution (%) | Significance |

|---|---|---|

| H···H | ~40% | Van der Waals forces |

| C···H/H···C | ~20% | Weak hydrogen bonds and van der Waals forces |

| N···H/H···N | ~15% | Strong hydrogen bonding |

| O···H/H···O | ~10% | Hydrogen bonding |

In Silico Predictions of Molecular Behavior

In silico tools can predict a wide range of molecular properties and behaviors, including pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. These predictions are valuable in the early stages of drug discovery to assess the "drug-likeness" of a compound.

Studies on nitrogen-substituted benzoxazole derivatives have used tools like QikProp to predict properties such as solubility, brain/blood partition coefficient, and adherence to Lipinski's rule of five. researchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles for further development. For this compound, in silico ADME predictions would provide insights into its potential oral bioavailability and ability to cross biological membranes.

Molecular dynamics (MD) simulations can be used to study the stability of a ligand-protein complex over time. For example, MD simulations of benzofuran-1,3,4-oxadiazoles in the active site of the Mtb Pks13 enzyme have shown that the compounds remain stable within the binding pocket. nih.gov Such simulations for this compound, if a biological target is identified, would be crucial to validate the docking results and to understand the dynamic nature of the molecular interactions.

Structure Activity Relationships Sar and Derivative Design for 2 Amino 1,3 Benzoxazole 4 Carbonitrile Analogues

Impact of Substituent Effects on Chemical Reactivity

The chemical reactivity of the benzoxazole (B165842) core is significantly influenced by the nature and position of its substituents. These effects are crucial in the synthesis of 2-aminobenzoxazole (B146116) derivatives. The electronic properties of substituents—whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG)—can alter the electron density of the heterocyclic ring system, thereby affecting the course and efficiency of synthetic reactions. researchgate.net

For instance, in the synthesis of 2-aminobenzoxazoles from o-aminophenol precursors, the substitution pattern on the phenol (B47542) ring can impact reaction yields. Studies have shown that both EWG (like nitro or chloro groups) and EDG (like methyl or methoxy (B1213986) groups) on the starting o-aminophenol are generally well-tolerated in cyclization reactions, leading to the desired products in moderate to good yields. nih.govacs.org This indicates the robustness of certain synthetic methods, such as those using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with a Lewis acid catalyst, which can accommodate a range of electronic environments. nih.govacs.org

In other synthetic strategies, such as the copper-catalyzed intramolecular cyclization of ortho-haloanilides to form the benzoxazole ring, substituent effects are evident in the reaction rates. The reactivity of the starting material follows the order of the halogen substituent: I > Br > Cl. organic-chemistry.org This trend is consistent with oxidative addition being the rate-determining step of the reaction, a fundamental concept in organometallic chemistry that is directly influenced by the C-X bond strength and the electronic nature of the aryl ring. organic-chemistry.org The presence of electron-withdrawing groups on the benzoxazole ring system has also been shown to increase the potency of the resulting compounds against certain biological targets. esisresearch.org

Design Principles for Modulating Biological Activities through Structural Modification

The benzoxazole nucleus is considered a "privileged scaffold" in drug discovery, as its derivatives are known to interact with a wide array of biological targets, exhibiting anticancer, antifungal, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netnih.gov The design of potent and selective agents based on the 2-amino-1,3-benzoxazole-4-carbonitrile structure relies on systematic structural modifications to establish clear Structure-Activity Relationships (SAR).

SAR studies reveal that the introduction of different functional groups at various positions on the benzoxazole ring can dramatically enhance or diminish biological effects. researchgate.net For example, research into 1,3-benzoxazole-4-carbonitriles as antifungal agents demonstrated that strategic modifications could improve potency, aqueous solubility, and metabolic stability compared to a lead compound. nih.gov A key finding was that the presence of electron-withdrawing groups, such as chlorine (Cl) or a nitro group (NO2), can enhance the anti-proliferative activity of benzoxazole derivatives against cancer cell lines. researchgate.net

In the development of antifungal agents, a series of 2-aminobenzoxazole derivatives were synthesized and tested against various phytopathogenic fungi. nih.gov The results showed that specific alkyl substitutions at the C-5 position led to compounds with excellent, broad-spectrum antifungal activity, in some cases far superior to the commercial fungicide hymexazol. nih.gov Similarly, in the pursuit of anticancer agents, a series of 2-amino-aryl-7-aryl-benzoxazole derivatives were designed and evaluated. nih.gov One compound from this series, 12l , exhibited potent cytotoxicity against human A549 lung cancer cells, equivalent to the established anticancer drug doxorubicin. nih.gov However, further investigation is often needed to correlate this cellular potency with specific molecular targets, as was the case when these compounds were assayed against Janus Kinase 2 (JAK2). nih.gov

The following table summarizes SAR data from studies on benzoxazole derivatives, illustrating how minor structural changes can lead to significant differences in biological activity.

| Compound ID | Core Structure | R1 (Position 7) | R2 (Position 2) | Biological Activity | Potency (EC50/IC50) |

| Lead Compound 1 nih.gov | 1,3-Benzoxazole-4-carbonitrile | Varied Substituent | Varied Substituent | Antifungal (Candida) | Baseline |

| 16b nih.gov | 1,3-Benzoxazole-4-carbonitrile | (3S)-3-methyl-3-(methylamino)pyrrolidin-1-yl | N,N-dimethyl-carboxamide | Antifungal (Candida) | Potent in vitro & in vivo |

| 12l nih.gov | 2-Amino-benzoxazole | 4-chlorophenyl | 4-methoxyphenylamino | Anticancer (A549 cells) | 0.4 µM |

| Doxorubicin nih.gov | Anthracycline | N/A | N/A | Anticancer (A549 cells) | 0.4 µM |

This table is for illustrative purposes and is based on data presented in the cited literature.

These findings underscore the principle that targeted modifications—such as adding specific aryl groups, varying substituents to alter electronic properties, and introducing moieties to improve solubility—are essential for optimizing the therapeutic profile of benzoxazole-based compounds. researchgate.netnih.gov

Combinatorial Chemistry Approaches in Benzoxazole Library Synthesis

To efficiently explore the vast chemical space around the benzoxazole scaffold and accelerate the discovery of new drug candidates, researchers utilize combinatorial chemistry. libretexts.org This high-throughput approach allows for the simultaneous synthesis of a large number of distinct but structurally related compounds, known as a chemical library. libretexts.orgstanford.edu

Two primary strategies in combinatorial synthesis are parallel synthesis and split synthesis. libretexts.org In parallel synthesis , each compound is prepared in a separate reaction vessel, often using automated, robotic systems and 96-well plates. libretexts.org This method was successfully applied to create a library of benzoxazoles and benzothiazoles through a ligand-accelerated, copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org The reaction conditions were optimized to be robust enough for parallel synthesis, enabling the rapid generation of numerous derivatives with diverse substitutions. organic-chemistry.org

Another powerful technique is solid-phase synthesis , where one of the reactants is attached to a polymer bead or resin. stanford.edu This simplifies the purification process, as excess reagents and by-products can be washed away, leaving the desired compound attached to the solid support. For related heterocyclic systems like benzimidazoles and benzothiazoles, methods using a "traceless linker" on the solid phase have been developed, where the final compound can be cleaved from the support without leaving any residual atoms from the linker. acs.org Such techniques are instrumental in producing high-purity compound libraries for biological screening. stanford.edumorressier.com The development of these combinatorial methods has been a significant step forward, enabling a more systematic exploration of the structure-activity relationships within the benzoxazole family. morressier.com

Scaffold Hopping and Bioisosteric Replacements in Benzoxazole-Based Research

In the optimization phase of drug discovery, medicinal chemists often employ the twin strategies of bioisosteric replacement and scaffold hopping to improve a compound's properties or to discover novel chemical entities with similar activity. nih.govresearchgate.netscite.ai

Bioisosteric replacement involves substituting a functional group within a molecule with another group that retains similar physical or chemical properties, thereby maintaining the desired biological activity. nih.govresearchgate.net This technique is used to enhance potency, improve metabolic stability, reduce side effects, or simplify synthesis. researchgate.netnih.gov For a benzoxazole derivative, this could involve replacing a substituent, for example, a chlorine atom with a trifluoromethyl group, to modulate its electronic character and lipophilicity while potentially preserving its binding mode to a biological target.

Scaffold hopping is a more dramatic modification where the central core or "scaffold" of a molecule—in this case, the benzoxazole ring system—is replaced with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key functional groups required for biological activity. nih.govresearchgate.net The goal is to identify new, patentable chemical series with improved drug-like properties. nih.gov Given that the benzoxazole ring is a proven "privileged scaffold," researchers can use computational and knowledge-based methods to identify other heterocyclic systems that could mimic its role as a structural framework for presenting substituents to a target receptor or enzyme. researchgate.netnih.gov Both strategies are vital tools for navigating and expanding beyond the initial chemical space of lead compounds derived from this compound. researchgate.net

Fusion of the Benzoxazole Moiety with Other Heterocyclic Systems

A sophisticated strategy in drug design involves the fusion of the benzoxazole ring with other heterocyclic systems to create novel, polycyclic molecules. researchgate.net This approach, sometimes referred to as molecular hybridization, aims to combine the pharmacophoric features of two or more different scaffolds into a single entity. researchgate.net The resulting fused compounds may exhibit unique biological profiles, potentially acting on multiple targets or possessing enhanced potency and selectivity compared to their individual components. researchgate.net

Benzazole heterocycles, which include benzoxazoles, benzimidazoles, and benzothiazoles, are fundamental building blocks in the synthesis of such complex molecules. researchgate.netresearchgate.net The fusion of a benzoxazole with another ring system, such as a pyrazine, can lead to novel structures with potential applications as anticancer agents. researchgate.net These fused systems create rigid molecular architectures that can orient functional groups in precise spatial arrangements, facilitating strong interactions with biological targets. The synthesis of these complex heterocyclic structures is an active area of research, continually providing new molecular frameworks for drug discovery programs. tandfonline.comresearcher.life

Mechanistic Insights into Biological Activities of 2 Amino 1,3 Benzoxazole 4 Carbonitrile and Its Derivatives

Molecular Targets and Mechanism of Action Studies

The biological effects of 2-amino-1,3-benzoxazole-4-carbonitrile and its analogs are rooted in their interactions with specific molecular targets within pathogenic organisms and host systems. Research has illuminated several key mechanisms, from the disruption of essential fungal cell wall components to the modulation of host enzymes and receptors.

Inhibition of β-1,6-Glucan Synthesis in Fungal Pathogens

A primary and well-documented mechanism of action for the antifungal activity of this compound class is the inhibition of fungal cell wall synthesis. nih.govscilit.com Specifically, the 1,3-benzoxazole-4-carbonitrile scaffold has been identified as a superior structure for inhibiting the synthesis of β-1,6-glucan, a critical component of the cell wall in many pathogenic fungi, including Candida species. nih.govscilit.com The fungal cell wall is a unique and essential organelle, making it an attractive target for antifungal drugs with high selectivity and low host toxicity. nih.gov Unlike existing agents that target (1,3)-β-D-glucan synthesis, the inhibition of the β-1,6-glucan pathway represents a novel approach to antifungal therapy. nih.govscilit.com Studies have demonstrated that derivatives of 1,3-benzoxazole-4-carbonitrile exhibit potent activity against Candida species, directly linking this efficacy to the disruption of this specific glucan synthesis pathway. nih.gov

Interaction with Enzymes and Receptors

Beyond their antifungal properties, benzoxazole (B165842) derivatives have been shown to interact with a variety of enzymes and receptors, indicating a broad potential for pharmacological applications.

Mammalian Target of Rapamycin (mTOR) Inhibition: Certain benzoxazole derivatives have been designed and evaluated as potential inhibitors of the mTOR enzyme, a critical regulator of cell growth, proliferation, and survival. researchgate.net In vitro studies on breast cancer cell lines demonstrated that specific derivatives, such as B12 and B20, effectively inhibited mTOR phosphorylation. researchgate.net This inhibition was associated with the modulation of key apoptotic proteins, including Bax, caspase-3, p53, and Bcl-2, highlighting a potential mechanism for anticancer activity. researchgate.net

Serotonin 5-HT3 Receptor Modulation: A series of benzoxazole derivatives featuring a nitrogen-containing heterocyclic substituent at the 2-position were evaluated for their activity on the 5-HT3 receptor. nih.gov One derivative, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole (6v), displayed a high binding affinity for the receptor and acted as a partial agonist. nih.gov This interaction suggests potential applications in treating gastrointestinal disorders like irritable bowel syndrome. nih.gov

Modulation of Inflammatory Cytokines: Novel benzoxazole compounds containing a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have been shown to inhibit inflammation induced by lipopolysaccharides (LPS). nih.gov These compounds were found to significantly decrease the mRNA expression of pro-inflammatory cytokines, including IL-1β and IL-6, in both in vitro and in vivo models. nih.gov This anti-inflammatory effect is achieved by modulating the signaling pathways that lead to cytokine production. nih.gov

Table 1: Enzyme and Receptor Interactions of Benzoxazole Derivatives

Derivative Class Target Observed Effect Source Benzoxazole Derivatives (e.g., B12, B20) Mammalian Target of Rapamycin (mTOR) Inhibition of mTOR phosphorylation; modulation of apoptotic proteins (Bax, caspase-3, p53, Bcl-2). 2-(4-methyl-1-homopiperazinyl)benzoxazole Derivatives Serotonin 5-HT3 Receptor Partial agonist activity with high binding affinity. nih.gov 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives Inflammatory Cytokine Pathways (LPS-induced) Potent inhibition of IL-1β and IL-6 mRNA expression. frontiersin.org

Binding to Biomolecules (e.g., Nucleic Acid Bases)

The interaction of benzoxazole derivatives is not limited to enzymes and receptors; they also show potential for binding to other crucial biomolecules like nucleic acids, often indirectly. While direct binding studies on this compound are not extensively detailed, research on related structures provides valuable insights. For instance, benzoxazolinone derivatives have been identified as inhibitors of the HIV-1 nucleocapsid (NC) protein. nih.gov The mechanism involves the compound establishing direct interactions with the protein, which in turn suppresses the protein's ability to bind to its nucleic acid substrates. nih.gov This demonstrates that the benzoxazole scaffold can interfere with protein-nucleic acid interactions, a mechanism distinct from direct intercalation with nucleic acid bases. The ability of proteins to bind nucleic acids is fundamentally determined by their amino acid composition, which allows for specific or nonspecific interfacing. nih.gov The disruption of this binding by small molecules like benzoxazole derivatives represents a viable therapeutic strategy. nih.gov

In Vitro Studies on Antimicrobial Activity

Extensive in vitro studies have been conducted to characterize the antimicrobial spectrum and mechanisms of this compound and its derivatives. These compounds have demonstrated activity against a range of bacterial and fungal pathogens. nih.gov

Antibacterial Action Mechanisms

Benzoxazole derivatives have demonstrated a broad spectrum of antibacterial potential. nih.gov In vitro screening of various 2-substituted benzoxazole derivatives has confirmed their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov For example, studies have shown activity against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov

Some derivatives exhibit selective action. Screening tests on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that their antibacterial potential was selective, primarily acting against Gram-positive bacteria like Bacillus subtilis. nih.gov The mechanism of antibacterial action can be complex. While not fully elucidated for all derivatives, the inhibition of essential bacterial processes is a key factor. For instance, in other heterocyclic systems, a well-defined mechanism involves the inhibition of the bacterial SOS response to DNA damage, which relies on the key proteins LexA and RecA. frontiersin.org While this specific mechanism has not been confirmed for benzoxazoles, it illustrates the type of targeted inhibition that can lead to potent antibacterial effects. The lipophilicity of the compounds, often tuned by adding different substituents, can also play a critical role in their antibacterial efficacy. mdpi.com

Antifungal Action Mechanisms

The antifungal activity of the 1,3-benzoxazole-4-carbonitrile scaffold is particularly noteworthy. nih.govnih.gov As detailed in section 6.1.1, the primary mechanism for many of these derivatives is the inhibition of β-1,6-glucan synthesis, which disrupts the integrity of the fungal cell wall. nih.gov This leads to potent growth inhibition against various Candida species. nih.gov

However, studies on other benzoxazole derivatives suggest that their antifungal action can be pleiotropic, meaning they affect multiple targets simultaneously. dntb.gov.ua Some derivatives have been shown to perturb the total sterol content in the fungal cell membrane and exhibit membrane-permeabilizing properties. dntb.gov.ua This multi-target action can be advantageous, potentially reducing the likelihood of resistance development. Several studies have highlighted the potent in vitro activity of various benzoxazole derivatives against clinically relevant fungi, including azole-resistant strains of Candida albicans and Candida glabrata. dntb.gov.ua For instance, derivatives like 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (B3237785) have shown significant activity against C. albicans. dntb.gov.ua

Table 2: In Vitro Antifungal Activity of Selected Benzoxazole Derivatives

Compound/Derivative Fungal Strain Activity Measurement (MIC) Source 1,3-Benzoxazole-4-carbonitrile (Compound 6) Candida species Potent growth inhibition nih.gov 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) Candida albicans SC5314 16 µg/mL nih.gov 2-(2,4-dichlorophenyl)-1,3-benzoxazole (g) Various fungi Inhibited growth of all examined fungi researchgate.net 2-(4-chlorophenyl)-1,3-benzoxazole (f) Various fungi Inhibited growth of all examined fungi researchgate.net 4-cyano-N,N,5-trimethyl-7-[(3S)-3-methyl-3-(methylamino)pyrrolidin-1-yl]-6-phenyl-1,3-benzoxazole-2-carboxamide (16b) Candida species Potent in vitro activity farmaciajournal.com

Antibiofilm Properties

Derivatives of the benzoxazole family have demonstrated notable efficacy in combating bacterial biofilms, not by killing the bacteria, but by disarming them. The primary mechanism is the inhibition of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors like virulence factor production and biofilm formation. nih.govnih.gov By interfering with QS signaling, these compounds can prevent the maturation of biofilms and the expression of pathogenic traits.

A series of 1,3-benzoxazol-2(3H)-one derivatives were identified as potent quorum sensing inhibitors (QSIs). nih.gov In laboratory assays, several of these compounds, including the parent 1,3-benzoxazol-2(3H)-one and its substituted variants like 5-chloro-1,3-benzoxazol-2(3H)-one, were shown to inhibit the QS system. nih.gov This inhibition translated into a significant reduction in the production of virulence factors such as elastase, a decrease in biofilm formation, and diminished swarming motility in the pathogenic bacterium Pseudomonas aeruginosa PA01. nih.gov This anti-virulence approach is a promising strategy to mitigate infections without exerting the selective pressure that leads to antibiotic resistance. nih.gov

Similarly, studies on related benzothiazole (B30560) derivatives, which share structural similarities with benzoxazoles, have shown potent antibiofilm activity. Certain tetrazine-based benzothiazoles prevented biofilm formation in multiple bacterial strains by over 50%. biorxiv.org

| Compound Class | Specific Compound Example | Target Organism | Observed Effect | Reference |

|---|---|---|---|---|

| 1,3-Benzoxazol-2(3H)-one | 5-Chloro-1,3-benzoxazol-2(3H)-one | Pseudomonas aeruginosa PA01 | Inhibits QS system; significantly reduces elastase production, biofilm formation, and swarming motility. | nih.gov |

| 1,3-Benzoxazol-2(3H)-one | 6-Methyl-1,3-benzoxazol-2(3H)-one | Pseudomonas aeruginosa PA01 | Inhibits QS system; significantly reduces elastase production, biofilm formation, and swarming motility. | nih.gov |

| Tetrazine-Benzothiazole | Compound 4a | Multiple bacterial strains | Prevented biofilm formation by 52-86.5%. | biorxiv.org |

| Tetrazine-Benzothiazole | Compound 4b | Multiple bacterial strains | Prevented biofilm formation by 57.7-79.4%. | biorxiv.org |

Mechanistic Aspects of Other Reported Biological Activities

Beyond their effects on bacteria, benzoxazole derivatives exhibit significant anti-inflammatory and anticancer activities. These properties arise from their ability to interact with and modulate critical cellular pathways and specific protein receptors that are central to inflammation and cancer progression.

At the cellular level, certain benzoxazole derivatives act as potent modulators of signaling pathways that control cell growth, proliferation, and survival. A notable example is the benzoxazole derivative K313, which has been investigated for its anticancer effects. nih.gov

Research has shown that K313 can suppress the mTOR/p70S6K signaling pathway, which is crucial for cell survival and cycle progression. nih.gov In human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells, K313 treatment led to the downregulation of the phosphorylated form of p70S6K. nih.gov This disruption of the mTOR pathway contributes to several downstream anticancer effects:

Cell Cycle Arrest: The compound induces a moderate arrest at the G0/G1 phase of the cell cycle, halting the proliferation of cancer cells. nih.gov

Apoptosis: K313 triggers programmed cell death (apoptosis) through a mitochondrial signaling pathway. This is evidenced by a decrease in the mitochondrial membrane potential and the activation of key executioner proteins like caspase-9 and caspase-3. nih.gov

Autophagy Blockage: The compound also acts as a potent inhibitor of autophagy, a cellular recycling process that cancer cells can use to survive stress. nih.gov Treatment with K313 causes the accumulation of proteins LC3-II and p62, which are markers of a blocked autophagic flux. nih.gov